molecular formula C12H14N2 B11905348 1-Phenylpiperidine-3-carbonitrile

1-Phenylpiperidine-3-carbonitrile

Cat. No.: B11905348
M. Wt: 186.25 g/mol
InChI Key: GDFZLLHNMUPSIX-UHFFFAOYSA-N
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Description

1-Phenylpiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidine derivatives It is characterized by a piperidine ring substituted with a phenyl group and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpiperidine-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-phenylpiperidine with cyanogen bromide under basic conditions. Another method includes the cyclization of N-phenyl-4-piperidone with potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpiperidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenylpiperidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds, particularly in the synthesis of analgesics and other therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

1-Phenylpiperidine-3-carbonitrile can be compared with other similar compounds such as:

    Pethidine Intermediate A: A 4-phenylpiperidine derivative used as a precursor in the synthesis of the opioid analgesic pethidine.

    Piperidine Derivatives: Various piperidine derivatives with different substituents that exhibit diverse chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives.

Comparison with Similar Compounds

  • Pethidine Intermediate A
  • 4-Phenylpiperidine
  • 1-Methyl-4-phenylpiperidine

This detailed overview provides a comprehensive understanding of 1-Phenylpiperidine-3-carbonitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-phenylpiperidine-3-carbonitrile

InChI

InChI=1S/C12H14N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8,10H2

InChI Key

GDFZLLHNMUPSIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)C#N

Origin of Product

United States

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